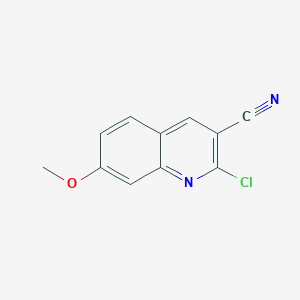

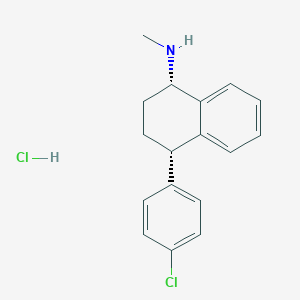

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

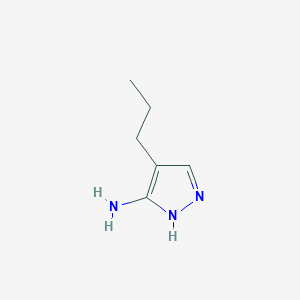

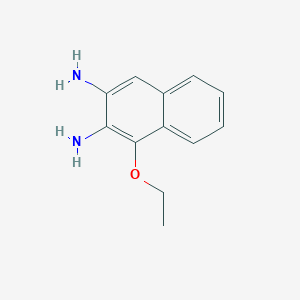

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a useful research compound. Its molecular formula is C₁₇H₁₉Cl₂N and its molecular weight is 308.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Stereoselective Synthesis

- A study by Han et al. (2007) discusses the large-scale, stereoselective process for synthesizing a similar compound, which involves key steps like the synthesis of sulfinyl imine and its reduction. This process achieved high chemical and stereochemical purity, indicating its potential in precise chemical manufacturing (Han et al., 2007).

Pharmaceutical Synthesis

- Vukics et al. (2002) describe an improved industrial synthesis process for sertraline hydrochloride, a very effective antidepressant. The process uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting the role of similar compounds in pharmaceutical ingredient synthesis (Vukics et al., 2002).

Spectroscopic Identification

- Nycz et al. (2016) explored the identification of novel hydrochloride salts of cathinones, including derivatives similar to the compound . The study used techniques like GC-MS, IR, NMR, and X-ray diffraction, showcasing how such compounds can be identified and analyzed in forensic science (Nycz et al., 2016).

Synthesis of Bioactive Compounds

- Wei-dong (2013) discusses the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives as important synthetic intermediates for bioactive compounds. This indicates the compound's potential in the development of bioactive materials (Wei-dong, 2013).

Chiral Auxiliary in Asymmetric Reactions

- Orsini et al. (2005) used a compound synthesized from naphthalene in Reformatsky-type reactions as a chiral auxiliary. This exemplifies the use of such compounds in enhancing the selectivity of chemical reactions (Orsini et al., 2005).

Medicinal Chemistry and Drug Discovery

- Wyrick et al. (1993) synthesized 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, demonstrating their use in probing novel receptors with sigma-like neuromodulatory activity. This suggests applications in medicinal chemistry for discovering drugs targeting specific neurological pathways (Wyrick et al., 1993).

Inhibition of Cytochrome P450 in Drug Discovery

- Tang et al. (2008) investigated the inhibition of cytochrome P450 by a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine in drug discovery, particularly in the context of drug-drug interactions. This research is significant for understanding the metabolic implications of new drugs (Tang et al., 2008).

特性

IUPAC Name |

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTILPEMKUQBCMU-RVXRQPKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712362 |

Source

|

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

CAS RN |

79646-00-7 |

Source

|

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

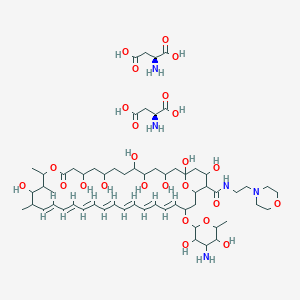

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)

![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)